5-Propyl-1,2,4-oxadiazol-3-amine
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Overview
Description
5-Propyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.
Mechanism of Action
Target of Action
5-Propyl-1,2,4-oxadiazol-3-amine is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has been synthesized as an anti-infective agent . The primary targets of 1,2,4-oxadiazole derivatives are typically bacterial and viral pathogens . They have shown anti-bacterial, anti-viral, and anti-leishmanial activities . .
Mode of Action
1,2,4-oxadiazole derivatives have been studied for their interaction with their targets . For instance, some compounds were evaluated for their interaction with Trypanosoma cruzi cysteine protease cruzain using molecular docking .
Biochemical Pathways
1,2,4-oxadiazole derivatives have shown a broad spectrum of agricultural biological activities . They have exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Result of Action
oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Biochemical Analysis
Biochemical Properties
Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that 5-Propyl-1,2,4-oxadiazol-3-amine may interact with various enzymes, proteins, and other biomolecules through hydrogen bonding .
Cellular Effects
Oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities . Therefore, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given the known properties of oxadiazoles, it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 5-Propyl-1,2,4-oxadiazol-3-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of an amidoxime with an acyl chloride, followed by cyclization in the presence of a base such as triethylamine . Another approach involves the use of aldehydes or nitriles as starting materials, which react with amidoximes under acidic or basic conditions to form the oxadiazole ring . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
5-Propyl-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
5-Propyl-1,2,4-oxadiazol-3-amine can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: This isomer has different nitrogen atom positions and exhibits distinct chemical and biological properties.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high thermal stability and density.
1,3,4-Oxadiazole: This isomer is widely studied for its pharmaceutical applications, particularly as anti-inflammatory and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other oxadiazole isomers .
Properties
IUPAC Name |
5-propyl-1,2,4-oxadiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-3-4-7-5(6)8-9-4/h2-3H2,1H3,(H2,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVPQJAXBWVEOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570059 |
Source
|
Record name | 5-Propyl-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171006-99-8 |
Source
|
Record name | 5-Propyl-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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